molecular formula C11H8Cl2N2O2S B6515896 3-Chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine CAS No. 950272-84-1

3-Chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine

Cat. No.: B6515896
CAS No.: 950272-84-1
M. Wt: 303.2 g/mol
InChI Key: VELCIRLPIHCOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine is a pyridazine derivative featuring a chlorine atom at position 3 and a 4-chlorobenzylsulfonyl group at position 4. The sulfonyl group introduces strong electron-withdrawing properties, which may enhance stability and influence pharmacological activity.

Properties

IUPAC Name

3-chloro-6-[(4-chlorophenyl)methylsulfonyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-9-3-1-8(2-4-9)7-18(16,17)11-6-5-10(13)14-15-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELCIRLPIHCOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its sulfonyl-benzyl substituent. Key analogs and their substituents include:

Compound Name Substituents (Position 6) Molecular Weight Key Features Reference
3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine 4-Chlorobenzyl 239.1 Lacks sulfonyl group; hydrophobic substituent
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine 4-Methylpiperazinyl 212.68 Basic amine group; enhances solubility
3-Chloro-6-(imidazol-1-yl)pyridazine Imidazolyl 180.62 Heterocyclic substituent; potential H-bonding
3-Chloro-6-(4-chlorophenyl)pyridazine 4-Chlorophenyl 225.07 Aromatic substituent; planar structure
Target Compound 4-Chlorobenzylsulfonyl ~328.2* Polar sulfonyl group; increased stability Inferred

*Estimated based on molecular formula (C₁₁H₈Cl₂N₂O₂S).

Key Observations :

  • Piperazinyl and imidazolyl substituents introduce basic nitrogen atoms, which may improve binding to biological targets (e.g., enzymes, receptors) .

Comparison :

  • The target compound’s synthesis likely follows the sulphonylation route (e.g., reacting 3,6-dichloropyridazine with 4-chlorobenzylsulfonyl chloride in pyridine) . Yields for similar sulfonylations range from 52–90%, depending on steric and electronic factors .
  • Piperazinyl and imidazolyl derivatives achieve higher yields (up to 99%) due to favorable nucleophilic substitution kinetics .

Pharmacological Activities

Biological activities of pyridazine derivatives vary significantly with substituents:

Compound Activity Mechanism/Application Reference
3-Chloro-6-(4-methylphenyl)pyridazine Analgesic, anti-inflammatory Peripheral and central mechanisms
Piperazinyl-pyridazine derivatives Acetylcholinesterase (AChE) inhibition Neurodegenerative disease targets
Imidazolyl-pyridazines Antihypertensive Vasodilation effects
Sulphonamide-pyridazines Antibacterial, antifungal Enzyme inhibition

Implications for the Target Compound :

  • The sulfonyl group may confer antibacterial or antifungal activity , as seen in sulphonamide-pyridazines .
  • Analgesic/anti-inflammatory effects are less likely compared to 4-methylphenyl analogs, as sulfonyl groups typically reduce lipophilicity, limiting CNS penetration .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
3-Chloro-6-(4-methylphenyl)pyridazine 222–224 Low (petroleum ether) Moderate
3-Chloro-6-(imidazol-1-yl)pyridazine 178–180 Moderate (DMF/H₂O) High
Sulphonamide-pyridazines 254–305 High (aqueous) High
Target Compound ~250–280* Moderate (polar solvents) High (sulfonyl stability) Inferred

Notes:

  • The sulfonyl group increases thermal stability and polarity , aligning with higher melting points in sulphonamide derivatives .
  • Piperazinyl substituents enhance solubility in aqueous media due to protonatable nitrogen atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.